Methyl trisporate B

Description

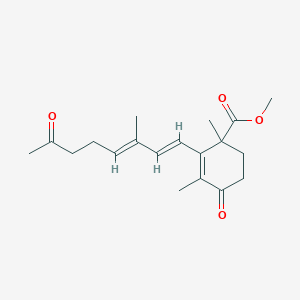

Structure

2D Structure

3D Structure

Properties

CAS No. |

16981-58-1 |

|---|---|

Molecular Formula |

C19H26O4 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

methyl 1,3-dimethyl-2-[(1E,3E)-3-methyl-7-oxoocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C19H26O4/c1-13(7-6-8-14(2)20)9-10-16-15(3)17(21)11-12-19(16,4)18(22)23-5/h7,9-10H,6,8,11-12H2,1-5H3/b10-9+,13-7+ |

InChI Key |

IBEKLXNZXQHTGY-GSSAJISUSA-N |

SMILES |

CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C(=O)OC)/C=C/C(=C/CCC(=O)C)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |

Origin of Product |

United States |

Biological Roles and Physiological Functions of Methyl Trisporate B in Fungi

Regulation of Sexual Reproduction and Zygophore Induction

Methyl trisporate B is a key intermediate in the biosynthesis of trisporic acids, which function as the primary sex hormones in the fungal order Mucorales. nih.govannualreviews.org These C18 apocarotenoids are crucial for the regulation of sexual development, particularly the induction of specialized sexual hyphae known as zygophores. annualreviews.orgresearchgate.net The process is initiated when two compatible mating types, designated as (+) and (-), are in close proximity, leading to a cooperative synthesis of trisporic acid. nih.govasm.org this compound is a precursor in this pathway, formed from the cleavage of β-carotene. nih.govresearchgate.net Its synthesis and subsequent conversion are critical steps in the chemical dialogue that governs sexual reproduction in these fungi. nih.gov

Differential Activity in Fungal Mating Types (e.g., (+) vs. (-) cultures)

A striking feature of this compound is its differential activity between the two mating types of various Mucorales species. Research has consistently shown that methyl trisporates are highly active in inducing zygophore formation in the (-) mating type, while showing little to no activity in the (+) mating type. nih.gov For instance, methyl trisporates extracted from Blakeslea trispora were potent inducers of zygophores in the (-) cultures of Mucor mucedo and Phycomyces blakesleeanus, but not in their (+) counterparts. nih.gov

This specificity is rooted in the biosynthetic pathway of trisporic acid. The (+) mating type produces and exports a precursor, 4-dihydromethyl trisporate, which is then taken up by the (-) mating type. nih.gov The (-) strain possesses the specific enzymatic machinery, including 4-dihydromethyltrisporate dehydrogenase, to convert 4-dihydromethyl trisporate into methyl trisporate. nih.govnih.gov This methyl trisporate is then further processed into the final active hormone, trisporic acid. nih.govnih.gov This division of labor ensures that sexual differentiation only proceeds when both compatible partners are present.

Table 1: Differential Activity of this compound in Mating Types of Mucorales

| Fungal Species | Mating Type | Response to this compound | Reference(s) |

| Mucor mucedo | (+) | No zygophore induction | nih.gov |

| Mucor mucedo | (-) | High zygophore induction | nih.gov |

| Phycomyces blakesleeanus | (+) | No zygophore induction | nih.gov |

| Phycomyces blakesleeanus | (-) | High zygophore induction | nih.gov |

Role in Inter-species Sexual Communication in Mucorales

The trisporoid signaling system, including this compound, is not strictly species-specific and can mediate sexual interactions between different species within the Mucorales. annualreviews.orgresearchgate.net The mutual stimulation of zygophore formation is widespread among these fungi, indicating a conserved communication system. annualreviews.org For example, extracts from Mortierella species, which are not in the Mucorales but are related, were found to induce sexual reactions in Mucor mucedo and Phycomyces blakesleeanus. researchgate.net This suggests that the chemical language of trisporoids is ancient and serves as a common system for regulating sexual processes across a range of related fungi. researchgate.netakjournals.com The ability of different species to recognize and respond to these hormonal signals facilitates interspecific mating attempts, highlighting the fundamental role of the trisporic acid pathway in the sexual biology of these organisms. researchgate.net

Modulation of Carotenogenesis

The biosynthesis of trisporoids is intrinsically linked to carotenogenesis, as β-carotene is the precursor molecule for these signaling compounds. nih.govasm.org Trisporoids, including this compound, were initially discovered as potent stimulators of carotenoid production before their role as sex hormones was fully understood. nih.govasm.org This stimulation is part of a positive feedback loop where the presence of trisporoids enhances the production of their own precursor, β-carotene. asm.org

Stimulation of Beta-Carotene Production

Additive Effects with Other Carotenogenesis Stimulants

The stimulatory effect of this compound on carotenogenesis can be augmented by other physical and chemical factors. Research has shown that the sexual stimulation of carotenoid biosynthesis is additive with the effects of other known stimulants. researchgate.net This means that when (-) cultures are exposed to this compound in combination with other inducers, the resulting production of β-carotene is greater than the effect of any single stimulant alone.

Table 2: Additive Stimulation of Carotenogenesis in Fungi

| Stimulant 1 | Stimulant 2 | Observed Effect | Reference(s) |

| Sexual Stimulation (e.g., this compound) | Light | Additive | researchgate.net |

| Sexual Stimulation (e.g., this compound) | Retinol | Additive | researchgate.net |

| Sexual Stimulation (e.g., this compound) | Dimethyl phthalate | Additive | researchgate.net |

| Sexual Stimulation (e.g., this compound) | Mutation of carS gene | Additive | researchgate.net |

Extracellular Signaling in Mycoparasitism

Mycoparasitism is a complex interaction where one fungus parasitizes another. In some zygomycetes, this process appears to be linked to the same chemical signaling system that governs sexual reproduction. db-thueringen.de The apocarotenoid sex hormones, the trisporic acids, act as extracellular signaling molecules during mycoparasitism. db-thueringen.de

The interaction between the facultative parasite Parasitella parasitica and its host, Absidia glauca (both in the Mucorales), is mating-type dependent. cdnsciencepub.com P. parasitica will only infect hosts of the complementary mating type. cdnsciencepub.com The successful formation of infection structures is directly correlated with the ability of the host-parasite pair to cooperatively synthesize trisporic acid. cdnsciencepub.com This indicates that the trisporoid pathway, which involves this compound as a crucial intermediate, is co-opted to mediate recognition and interaction in this parasitic relationship. cdnsciencepub.com The chemical dialogue originally evolved for mating appears to also function in identifying a suitable host for parasitic invasion.

Biosynthetic Pathway and Metabolic Precursors of Methyl Trisporate B

Apocarotenoid Origin: Cleavage of Beta-Carotene

The journey from the C40 carotenoid, β-carotene, to the C18 backbone of methyl trisporate B begins with precise enzymatic cleavages. mdpi.comnih.gov This process is fundamental for the production of trisporoids, which act as signaling molecules in fungal sexual reproduction. nih.govnih.gov

The initial and crucial step in the biosynthesis of trisporoids is the asymmetric cleavage of β-carotene. mdpi.comnih.gov This reaction is catalyzed by a carotenoid cleavage oxygenase, an enzyme encoded by genes such as carS in Phycomyces blakesleeanus and tsp3 in Blakeslea trispora and Rhizopus oryzae. mdpi.commdpi.comencyclopedia.pub This enzyme specifically targets the C11′-C12′ double bond of the β-carotene molecule, yielding two fragments: the C25 apocarotenoid, β-apo-12′-carotenal, and a C15 fragment. mdpi.comnih.govnih.gov The identification of β-apo-12′-carotenal as the first cleavage product has been confirmed through in vivo enzyme assays. asm.org

The C25 intermediate, β-apo-12′-carotenal, undergoes a second cleavage event. nih.govnih.gov This step is mediated by another carotenoid cleavage oxygenase known as AcaA, which cleaves the C13–C14 double bond. nih.govnih.govnih.gov This reaction produces the first C18 trisporoid, β-apo-13-carotenone, also known as D'orenone, and a C7 fragment. nih.govmdpi.comnih.gov D'orenone serves as a key early intermediate in the biosynthetic pathway leading to various trisporoids, including this compound. nih.gov

Table 1: Key Intermediates in the Early Biosynthesis of this compound

| Intermediate | Chemical Name | Carbon Number | Precursor | Enzyme |

| β-apo-12′-carotenal | Not applicable | C25 | β-Carotene | CarS/Tsp3 |

| D'orenone | β-apo-13-carotenone | C18 | β-apo-12′-carotenal | AcaA |

The double cleavage of β-carotene gives rise to three distinct families of apocarotenoids based on their carbon chain length: C18 (trisporoids), C15 (cyclofarnesoids), and C7 (methylhexanoids). mdpi.comump.ac.idresearchgate.net While the C18 trisporoids, such as this compound, are central to sexual signaling, the C15 and C7 fragments also have biological relevance. mdpi.comresearchgate.net The presence of these three apocarotenoid families has been confirmed in cultures of Blakeslea trispora and Phycomyces blakesleeanus. mdpi.comresearchgate.net The origin of all three families from β-carotene was solidified by their absence in a mutant strain incapable of producing the C40 precursor. mdpi.comresearchgate.net This multi-product pathway highlights the efficiency of the fungal metabolic system in generating a diverse array of signaling molecules from a single precursor. ump.ac.idresearchgate.net

Key Cleavage Steps and Intermediates (e.g., β-apo-12′-carotenal, D'orenone)

Enzymatic Transformations Leading to this compound

Following the formation of the initial C18 structure, a series of enzymatic modifications occur to produce the final active compounds, including this compound. These transformations are often specific to the mating type of the fungus. mdpi.com

Several key enzymes have been identified in the later stages of the trisporoid biosynthetic pathway. One such crucial enzyme is 4-dihydromethyltrisporate dehydrogenase, encoded by the tsp1 gene. asm.orgebi.ac.uk This enzyme is responsible for the conversion of 4-dihydromethyltrisporate into methyltrisporate. ebi.ac.uk While the tsp1 gene is transcribed in both (+) and (-) mating types of Mucor mucedo, its activity is regulated differently in each, indicating a post-translational level of control. ebi.ac.ukdntb.gov.ua

Another important enzyme is 4-dihydrotrisporin dehydrogenase, encoded by the tsp2 gene, which is active in the (-) strain and involved in the formation of trisporin. mdpi.com The C18 apocarotenoids, from D'orenone to methyl trisporate, are collectively known as trisporoids. asm.orgasm.org The enzymes TSP1 and TSP2 play vital roles in the interconversion of these compounds. asm.org

Methyl 4-dihydrotrisporate B serves as a direct precursor in the synthesis of this compound. researchgate.netnih.gov The conversion is an oxidation reaction catalyzed by 4-dihydromethyltrisporate dehydrogenase (TSP1). nih.govebi.ac.uk This specific step is a critical part of the metabolic exchange between mating partners, where the (+) strain produces and provides precursors that the (-) strain then modifies to produce the final active hormones. mdpi.comnih.gov Specifically, the (+) strain converts 4-dihydrotrisporin to its C15 carboxylic acid and then to its methyl ester, which is transferred to the (-) strain. mdpi.com The (-) strain then utilizes the TSP1 enzyme to oxidize this substrate at the C4 position. mdpi.com

Enzymes Involved in Specific Conversions (e.g., 4-dihydromethyltrisporate dehydrogenase, TSP1, TSP2)

Strain-Specific Variations in Biosynthesis and Transformation Products

The production and modification of trisporoids, including this compound, exhibit significant variation depending on the fungal species and even between the (+) and (-) mating strains of the same species. nih.gov This "chemical dialect" is crucial for sexual communication and recognition. nih.govnih.gov

For instance, in Blakeslea trispora, the (+) and (-) strains produce different sets of precursors. nih.gov The (-) strain is capable of synthesizing trisporic acid C from nonacidic precursors produced by the (+) strain. nih.gov Studies have shown that the transcript levels of genes involved in the biosynthetic pathway, such as tsp1 and tsp3, are differentially regulated in the plus and minus partners upon supplementation with various trisporoid intermediates. asm.orgnih.gov In B. trispora, supplementation with D'orenone and methyl trisporate C led to an increase in tsp3 transcripts in the plus partner compared to the minus partner. asm.org Conversely, the tsp1 gene was observed to be downregulated in both partners, irrespective of the growth phase. asm.orgnih.gov

These strain-specific differences in enzyme activity and gene regulation result in a complex interplay of metabolite exchange, ensuring that the final, biologically active signaling molecules are produced collaboratively, leading to successful sexual reproduction. mdpi.comdb-thueringen.de

Genetic and Molecular Regulation of Methyl Trisporate B Biosynthesis

Transcriptional Control of Genes in the Trisporic Acid Pathway

The production of trisporoids is tightly controlled at the level of gene transcription. Several key genes in the trisporic acid (TA) pathway, which originates from β-carotene, are subject to complex regulatory networks that respond to developmental cues and chemical signals from mating partners. mdpi.comnih.gov This transcriptional regulation allows the fungus to initiate and modulate the synthesis of these signaling molecules, which are crucial for sexual reproduction. mdpi.com Trisporic acids themselves act as signaling molecules that can induce the transcription of genes involved in their own synthesis, creating a positive feedback loop. mdpi.comcreative-diagnostics.comcd-genomics.com

A critical control point in the trisporic acid pathway is the initial cleavage of β-carotene, a reaction catalyzed by carotenoid cleavage dioxygenase enzymes. mdpi.comresearchgate.net In fungi like Blakeslea trispora, the gene tsp3 encodes a carotenoid cleavage oxygenase responsible for this primary cleavage event. mdpi.comcreative-diagnostics.comcd-genomics.comwikipedia.org The transcription of tsp3 is significantly upregulated during the sexual phase. nih.govwikipedia.orgdntb.gov.uaebi.ac.uk

Research using real-time quantitative PCR has revealed a very high turnover of tsp3 transcripts during sexual interaction. nih.govwikipedia.orgdntb.gov.uaebi.ac.uk For instance, in mated cultures of B. trispora, tsp3 transcript levels showed a dramatic increase, reaching up to a 16,000-fold rise at 48 hours, highlighting the dynamic transcriptional activation during sexual development. nih.gov Furthermore, the transcription of tsp3 is stimulated by trisporic acid itself, establishing a positive feedback mechanism that amplifies the production of trisporoid pheromones. nih.govcreative-diagnostics.comcd-genomics.com Studies have also shown that supplementation with C18 trisporoids, such as d'orenone, methyl trisporate C, and trisporin C, leads to an increase in tsp3 transcripts, particularly in the plus mating partner. wikipedia.orgdntb.gov.uaebi.ac.ukasm.org

The genes involved in the trisporic acid biosynthetic pathway exhibit differential expression patterns, indicating a sophisticated level of regulatory control. A notable example is the contrasting expression of tsp1 and tsp3. The tsp1 gene encodes 4-dihydromethyltrisporate dehydrogenase, an enzyme that acts later in the pathway. asm.orgnih.gov

Across both asexual and sexual phases, the tsp1 gene is significantly downregulated compared to the tsp3 gene. wikipedia.orgdntb.gov.uaebi.ac.ukasm.orgnih.gov While tsp3 expression is strongly induced during sexual interaction, tsp1 transcript turnover remains constitutive and does not show significant changes, even during the developmental phases of the sexual stage. nih.gov This differential regulation suggests that the initial commitment to the pathway (via tsp3) is a major regulatory checkpoint, while downstream steps (via tsp1) may be controlled by other mechanisms, such as post-translational modifications. nih.gov

| Gene | Encoded Enzyme | Expression Regulation | Mating Phase | Citation |

| tsp3 | Carotenoid Cleavage Oxygenase | Highly upregulated by sexual interaction and trisporoids (positive feedback). | Sexual | nih.govcreative-diagnostics.comwikipedia.orgasm.org |

| tsp1 | 4-dihydromethyltrisporate Dehydrogenase | Constitutively expressed; downregulated compared to tsp3. | Asexual & Sexual | wikipedia.orgdntb.gov.uaebi.ac.ukasm.orgnih.gov |

| carRA | Phytoene Synthase / Lycopene Cyclase | Upregulated by trisporoids, synergistically enhancing carotenogenesis. | Sexual | nih.govnih.gov |

Regulation of Carotenoid Cleavage Dioxygenase Genes (e.g., tsp3)

Enzyme Derepression and Protein Synthesis Requirements

Beyond transcriptional control, the activity of enzymes in the trisporic acid pathway is regulated at the post-translational level. This provides a more rapid mechanism for modulating the pathway in response to specific signals. The term derepression, meaning the release of an enzyme from an inhibited state, can be conceptually linked to the activation of enzymes through post-translational modifications.

A key enzyme, 4-dihydromethyltrisporate dehydrogenase (TSP1), is a prime example of such regulation. asm.orgmdpi.com The gene encoding TSP1 is constitutively transcribed in both the (+) and (-) mating types of Mucor mucedo. asm.org However, the enzyme's activity is regulated differently in each partner, with induced activity primarily observed in the (-) partner after treatment with trisporic acid. nih.gov This indicates that the control is not at the level of gene transcription but rather through post-translational gene regulation. nih.gov

Structural modeling and protein-protein docking simulations have provided insights into this regulatory mechanism. mdpi.com In the parasitic zygomycete Parasitella parasitica, which has multiple tsp1-like genes, it is proposed that TSP1 proteins can form various dimers. mdpi.com For example, some TSP1 isoforms may form enzymatically inactive homodimers, while others form active homodimers. wikipedia.orgmdpi.com Furthermore, the formation of heterodimers between different TSP1-like proteins can result in varying levels of enzyme activity. wikipedia.orgmdpi.com This regulation through dimerization and structural changes represents a sophisticated method of controlling the flux through the trisporic acid pathway, allowing the fungus to switch between sexual and parasitic communication. wikipedia.orgmdpi.com

Influence of Trisporoids on Gene Transcription and Metabolite Production ("Chemical Dialect")

The various intermediates and final products of the trisporic acid pathway, collectively known as trisporoids, exert a complex influence on gene transcription and metabolite production. This phenomenon has been described as a "chemical dialect," where the specific response depends on the fungal strain, the genus, and the developmental phase of the life cycle. wikipedia.orgdntb.gov.uaebi.ac.ukasm.orgnih.gov

Different trisporoids can differentially regulate the expression of key genes in the pathway. For example, supplementing cultures of B. trispora with specific C18 trisporoids like d'orenone and methyl trisporate C was shown to increase tsp3 transcripts in the plus partner more than in the minus partner. wikipedia.orgdntb.gov.ua Conversely, treatment with a range of apocarotenoids and trisporoids enhanced β-carotene production primarily in the minus partners of both B. trispora and Mucor mucedo. wikipedia.orgdntb.gov.uaebi.ac.ukasm.org

This chemical dialect suggests that the cocktail of trisporoids produced during sexual interaction is not merely a collection of precursors to the final hormone, but rather a nuanced set of signals. Each compound may have a specific regulatory function, allowing for fine-tuned communication and coordination between mating partners. wikipedia.orgdntb.gov.uaebi.ac.ukasm.orgresearchgate.net This complex interplay of chemical signals and genetic responses ensures the proper progression of sexual development. jackwestin.com

| Trisporoid Compound | Effect on Gene/Metabolite | Fungal Partner/Species | Citation |

| D'orenone, Methyl trisporate C, Trisporin C | Increased tsp3 transcripts | B. trispora (+) partner > (-) partner | wikipedia.orgdntb.gov.uaebi.ac.uk |

| C20 Apocarotenoids & various Trisporoids | Enhanced β-carotene production | B. trispora & M. mucedo (-) partners | wikipedia.orgdntb.gov.uaebi.ac.ukasm.org |

| Trisporic Acid B | Transcript turnover of tsp3 | B. trispora (+) and (-) strains | nih.gov |

Mechanisms of Gene Regulation by Methylation

Epigenetic modifications, such as DNA methylation and histone modification, are fundamental mechanisms for regulating gene expression in eukaryotes, including fungi. researchgate.netnih.govnih.gov These processes change the activity of a gene without altering the DNA sequence itself. researchgate.netnih.gov DNA methylation typically involves the addition of a methyl group to cytosine bases, often in CpG-rich regions known as CpG islands located in gene promoters. nih.gov This modification can physically hinder the binding of transcription factors to DNA or recruit proteins that lead to the formation of compact, inactive chromatin (heterochromatin), thereby repressing gene transcription. nih.govresearchgate.net

Similarly, histone modifications, such as the methylation or acetylation of specific amino acids on histone proteins, play a crucial role. creative-diagnostics.comresearchgate.netdntb.gov.ua These modifications can alter the packaging of DNA. For instance, histone acetylation generally loosens chromatin structure, making genes more accessible for transcription, while certain types of histone methylation are associated with transcriptional repression. creative-diagnostics.comdntb.gov.ua

While these epigenetic mechanisms are known to regulate various processes in fungi, including the production of secondary metabolites and pathogenesis, specific research directly linking DNA methylation or histone modification to the regulation of methyl trisporate B or the trisporic acid pathway in Mucorales is not extensively documented in the available scientific literature. researchgate.netjackwestin.com However, given their importance in controlling gene expression across the fungal kingdom, it is plausible that epigenetic regulation represents an additional, as-yet-unexplored layer of control over this vital biosynthetic pathway. nih.gov

Synthetic Methodologies and Analogues of Methyl Trisporate B

Total Synthesis Approaches

The total synthesis of methyl trisporate B has been a subject of interest for organic chemists, leading to the development of several distinct and effective strategies.

| Step | Reaction | Key Reagents/Conditions | Outcome | Reference |

| 1 | Luche Reduction | CeCl₃·7H₂O, NaBH₄ | Formation of inseparable alcohols | researchgate.net |

| 2 | Hydrostannylation | Bu₃SnH, AIBN, Toluene (130 °C) | Formation of lactone and hydroxystannane | researchgate.net |

| 3 | Stille Cross-Coupling | Pd catalyst | Formation of C8-C9 bond | researchgate.netnih.gov |

Stereospecific and Enantioselective Synthesis Routes

The control of stereochemistry is a critical aspect of synthesizing biologically active molecules like this compound. Stereospecific routes ensure that the geometry of the starting materials dictates the stereochemistry of the product. The Stille cross-coupling approach is inherently stereospecific, preserving the double bond geometry during the carbon-carbon bond formation. researchgate.nettandfonline.com

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, has also been a focus of research. Early efforts in this area led to the successful enantioselective synthesis of (+)-methyl trisporate B. jst.go.jp These routes often employ chiral auxiliaries or catalysts to induce asymmetry. For instance, asymmetric intramolecular aldol (B89426) cyclizations, catalyzed by chiral agents like L-proline derivatives, have been used to create key chiral building blocks for the synthesis of optically active diterpenes and related natural products. jst.go.jpacs.org Such strategies are fundamental in producing enantiomerically pure compounds, which are crucial for studying their specific biological activities.

Earlier Synthetic Strategies (e.g., Intramolecular Aldol Cyclization, Michael Addition)

Prior to the development of modern cross-coupling methods, the synthesis of this compound and its relatives relied on more classical organic reactions. One of the initial synthetic routes involved an intramolecular aldol condensation as a key step to construct the cyclohexenone ring. oregonstate.eduoregonstate.edu This approach typically involved the creation of a complex acyclic precursor that was then induced to cyclize. oregonstate.edu However, these early methods often suffered from low yields in the critical cyclization step. oregonstate.edu

Another foundational strategy involved the use of Michael addition. For instance, the sequential alkylation of Hagemann's ester, a well-known synthetic building block, has been explored as a route to the trisporic acid skeleton. oregonstate.edu This involved the carefully controlled addition of alkyl groups to a β-ketoester derivative. oregonstate.edunih.gov These earlier strategies, while foundational, have largely been superseded by more efficient and stereocontrolled modern methods.

Preparation of Key Synthetic Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key synthetic intermediates. A crucial intermediate in many synthetic routes is a highly functionalized cyclohexenone derivative. researchgate.netmdpi.comjetir.org

One modern approach to a key cyclohexane (B81311) intermediate involves a domino reaction sequence. mdpi.comjetir.org This can start with a properly functionalized epoxygeraniol derivative. A key transformation is a stereoselective cyclization mediated by a Ti(III) complex. This process is initiated by a homolytic opening of the epoxide, followed by a radical cyclization and a regioselective elimination. mdpi.comjetir.org This concerted process allows for the construction of the cyclohexane core with excellent stereochemical control over multiple stereocenters. mdpi.com

The synthesis of the hydroxystannane intermediate for the Stille coupling route is another critical process. This intermediate is prepared from an enynone precursor through a reduction and subsequent hydrostannylation. researchgate.net The conditions of the hydrostannylation reaction are crucial for achieving the desired E-addition of the tributyltin group. researchgate.net

| Intermediate Type | Synthetic Approach | Key Transformation | Reference |

| Functionalized Cyclohexane | Domino Reaction | Ti(III)-mediated stereoselective cyclization of an epoxygeraniol derivative | mdpi.comjetir.org |

| Hydroxystannane | Reduction and Hydrostannylation | Hydrostannylation of an alcohol precursor | researchgate.net |

| Alkylated Cyclohexenone | Sequential Alkylation | Michael addition to Hagemann's ester | oregonstate.edu |

Design and Synthesis of this compound Analogues for Biological Studies

The design and synthesis of analogues of natural products like this compound are essential for understanding their structure-activity relationships (SAR). By systematically modifying the structure of the parent compound, researchers can probe which functional groups are critical for its biological activity. nih.govrsc.orgmdpi.com

The synthesis of analogues often involves modifying the core structure or the side chains of the natural product. For this compound, this could involve altering the length or saturation of the side chain, or changing the functional groups on the cyclohexenone ring. These modifications can be achieved by adapting the existing synthetic routes or by developing new ones. nih.govrsc.org

The primary goal of synthesizing these analogues is to evaluate their biological activity. mdpi.com This allows for the identification of key pharmacophores—the essential structural features required for biological activity. For example, by synthesizing a series of analogues with different side chains, one could determine the optimal chain length for pheromonal activity. This information is invaluable for designing more potent or selective agonists or antagonists, and for elucidating the molecular mechanisms of action. nih.gov

Advanced Research Techniques for Methyl Trisporate B Studies

Chromatographic and Spectroscopic Methods for Detection and Quantification

Chromatographic and spectroscopic techniques are fundamental tools for the analysis of Methyl trisporate B. They allow for the separation, identification, and quantification of this compound from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. biomedpharmajournal.org

For the analysis of this compound and related trisporoids, a typical GC-MS setup would involve a non-polar capillary column, such as a ZB5 column. researchgate.net The temperature of the GC oven is programmed to increase gradually to ensure the separation of different components in the sample. The mass spectrometer is typically operated in full-scan mode to acquire the mass spectra of the eluting compounds, which are then compared with spectral libraries for identification. biomedpharmajournal.org

Table 1: Illustrative GC-MS Parameters for Trisporoid Analysis

| Parameter | Value |

|---|---|

| Column | ZB5, 15 m x 0.25 mm x 0.25 µm researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injection Mode | Splitless |

| Oven Program | 70°C (2 min), then 5°C/min to 240°C (5 min) |

| MS Detector | Quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This table presents a hypothetical set of parameters based on typical analyses of similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net When coupled with a mass spectrometer (LC-MS), it provides a highly sensitive and selective method for analysis. bu.edunih.gov

In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. nih.gov For the analysis of this compound, a reversed-phase column is often used with a gradient elution of a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid. researchgate.net

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. bu.edu This is particularly useful for identifying and quantifying compounds in complex mixtures. mdpi.com The development of LC-MS/MS methods, which involve multiple stages of mass analysis, further enhances selectivity and sensitivity, making it a powerful tool for studying trisporoids. nih.govmdpi.com

Table 2: Example HPLC Gradient for Trisporoid Separation

| Time (min) | % Acetonitrile (with 0.1% formic acid) | % Water (with 0.1% formic acid) |

|---|---|---|

| 0.0 | 5 | 95 |

| 2.0 | 5 | 95 |

| 33.0 | 95 | 5 |

This table is based on a published method for the separation of related trisporoids. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments are employed to determine the complete structure and stereochemistry of the compound. researchgate.net

A key aspect of the structure of this compound is the configuration of the double bond at the C9 position. The (9Z)-configuration of this compound has been confirmed through NMR studies. researchgate.net The Nuclear Overhauser Effect (NOE) is a particularly powerful NMR technique used to determine the spatial proximity of atoms within a molecule. mriquestions.comintermediateorgchemistry.co.ukvuw.ac.nz In NOE experiments, irradiation of a specific proton signal leads to an enhancement of the signals of other protons that are close in space, typically within 5 Å. vuw.ac.nz For this compound and its derivatives, NOE experiments have been used to establish the relative stereochemistry of the molecule. For instance, NOE effects can be observed between protons that are in a syn disposition. mdpi.com The Rotating Frame Overhauser Effect Spectroscopy (ROESY) is a specific type of NOE experiment that is also used to prove the 9Z-configuration. researchgate.net

High-Performance Liquid Chromatography (HPLC) and LC-MS

Molecular Biology Techniques for Gene Expression Analysis

Understanding the regulation of this compound biosynthesis and its subsequent conversion requires the study of gene expression. Molecular biology techniques are essential for quantifying the transcript levels of the genes encoding the enzymes involved in these processes.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of genes. thermofisher.com It is a variant of the polymerase chain reaction (PCR) that allows for the quantification of a targeted DNA molecule in real-time as the reaction progresses. thermofisher.com For gene expression analysis, total RNA is first extracted from the organism and then reverse-transcribed into complementary DNA (cDNA). nih.gov This cDNA then serves as the template for the qPCR reaction.

In the context of this compound, RT-qPCR can be used to analyze the expression of genes involved in the trisporic acid biosynthetic pathway. nih.govnih.gov For example, studies have used RT-qPCR to measure the transcript levels of genes such as tsp1 and tsp3, which are involved in the biosynthesis of trisporoids. nih.govasm.org The expression of these genes can be analyzed under different conditions to understand the regulatory mechanisms of the pathway. researchgate.net To ensure the accuracy of RT-qPCR results, it is crucial to use appropriate reference genes for data normalization. plos.org

In vivo enzyme assays are experimental procedures designed to study the function and activity of enzymes within a living organism or a cellular system that mimics a biological environment. escholarship.org These assays are crucial for identifying the products of enzymatic reactions and for confirming the function of genes identified through molecular techniques. asm.orgsemanticscholar.org

For the trisporic acid pathway, in vivo enzyme assays have been instrumental in elucidating the functions of various enzymes. nih.govasm.org A common approach involves expressing the gene of interest in a heterologous host, such as Escherichia coli, that has been engineered to produce the substrate for the enzyme. asm.org For example, to study the enzymes involved in the cleavage of β-carotene to form trisporoids, the corresponding genes can be expressed in E. coli strains that overproduce β-carotene. asm.org The products of the enzymatic reaction can then be extracted from the cells and analyzed using chromatographic and spectroscopic methods like HPLC and LC-MS to identify the metabolites formed. nih.govasm.org These assays have been used to identify cleavage products and other intermediates in the trisporic acid biosynthetic pathway. nih.govasm.orgasm.org

Molecular Interactions and Signaling Mechanisms Associated with Methyl Trisporate B

Molecular Recognition and Receptor Hypotheses

The process of sexual communication in fungi is initiated by cell-to-cell recognition, often mediated by pheromones and their corresponding receptors. db-thueringen.de In zygomycetes, trisporoids like methyl trisporate B are key signaling molecules involved in partner recognition and sexual morphogenesis. asm.orgnih.gov While the precise receptor for this compound has not been definitively identified, it is hypothesized that its perception and the subsequent signal transduction pathways are crucial for initiating the mating process. asm.orgasm.org

The specificity of these interactions is highlighted by observations that methyl trisporates extracted from Blakeslea trispora are highly effective at inducing zygophore formation in the minus mating partners of Mucor mucedo and Phycomyces blakesleeanus, but not in the plus partners. asm.org This suggests a stereo-specific recognition mechanism, likely involving a receptor protein on the surface of the minus-strain hyphae. The binding of this compound to its putative receptor is thought to trigger a signaling cascade, possibly analogous to the G-protein coupled receptor pathways seen in other fungi, which culminates in the morphological changes associated with sexual reproduction. db-thueringen.de

Interactions with Specific Fungal Proteins (e.g., putative esterase, dehydrogenases)

Once recognized, this compound is a substrate for several enzymes that are part of the trisporic acid biosynthetic pathway. A key enzyme is a putative esterase found in the minus partner of both homothallic and heterothallic Mucorales. asm.orgnih.gov This esterase is responsible for converting methyl trisporate to trisporic acid. asm.orgnih.gov

Another important class of enzymes interacting with precursors of this compound are dehydrogenases. For instance, 4-dihydromethyltrisporate dehydrogenase (TSP1) is involved in the conversion of 4-dihydromethyltrisporate to methyltrisporate. asm.org This reaction is specific to the minus mating type. asm.org Similarly, 4-dihydrotrisporin dehydrogenase (TSP2) has also been identified as an enzyme in the sex hormone pathway of Mucor mucedo. asm.org The collaborative action of these enzymes in both mating types leads to the production of trisporic acid, the ultimate regulator of sexual differentiation. researchgate.net

| Enzyme | Function | Mating Type Specificity |

| Putative Esterase | Converts methyl trisporate to trisporic acid. asm.orgnih.gov | Minus partner. asm.orgnih.gov |

| 4-dihydromethyltrisporate dehydrogenase (TSP1) | Converts 4-dihydromethyltrisporate to methyltrisporate. asm.org | Minus mating type. asm.org |

| 4-dihydrotrisporin dehydrogenase (TSP2) | Converts 4-dihydrotrisporin to trisporin. asm.org | - |

Broader Molecular System Interactions (e.g., MDM2-p53, CDK2)

Beyond its role in fungal signaling, this compound has been investigated for its potential interactions with mammalian protein targets, particularly those involved in cancer pathways. Molecular docking studies have explored its affinity for Murine Double Minute 2 (MDM2)-p53 and Cyclin-Dependent Kinase 2 (CDK2). japsonline.comjapsonline.com

The interaction between MDM2 and the tumor suppressor protein p53 is a critical regulatory point in the cell cycle. MDM2 negatively regulates p53 by promoting its degradation. nih.gov Disrupting the MDM2-p53 interaction is a therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells. nih.govuab.cat Molecular docking simulations have shown that this compound can fit into the MDM2-p53 binding pocket. japsonline.comjapsonline.com It was found to have a binding free energy of -7.03 Kcal/mol and an inhibition constant (Ki) of 7.03 µM. japsonline.comjapsonline.com The interaction is stabilized by hydrogen bonds and pi-sigma interactions with key amino acid residues such as Gln-55, Gly-54, and His-92. japsonline.comjapsonline.com

CDK2 is another key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. japsonline.com this compound has demonstrated a strong affinity for CDK2 in molecular docking studies, with a low binding free energy and inhibition constant. japsonline.comjapsonline.com Its interaction with the CDK2 binding pocket involves hydrogen bonds with residues like Lys-89, Asp-86, and Leu-83. japsonline.com These findings suggest that this compound may have potential as a cytotoxic agent by targeting these critical cell cycle regulators. japsonline.com

| Target Protein | Binding Free Energy (Kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

| MDM2-p53 | -7.03 japsonline.comjapsonline.com | 7.03 japsonline.comjapsonline.com | Gln-55, Gly-54, His-92 japsonline.comjapsonline.com |

| CDK2 | Lower than other C. rotundus L. compounds japsonline.comjapsonline.com | Lower than other C. rotundus L. compounds japsonline.comjapsonline.com | Lys-89, Asp-86, Leu-83 japsonline.com |

Emerging Research Avenues and Future Directions in Methyl Trisporate B Studies

Elucidating Receptors and Signal Transduction Pathways in Fungi

A significant frontier in the study of Methyl trisporate B and other trisporoids is the identification and characterization of their receptors and the subsequent signal transduction pathways in fungi. nih.gov While trisporoids are established as the exclusive sex pheromones in the Mucorales, the specific receptors for these apocarotenoids and the precise mechanisms of signal perception remain largely unknown. nih.govasm.org This knowledge gap hinders a complete understanding of how these chemical signals trigger profound developmental changes, such as the formation of zygophores, the specialized hyphae that initiate sexual reproduction. wikipedia.org

Current research suggests that the signal transduction pathways activated by trisporoids are likely equivalent to those found in multicellular eukaryotes, making fungi excellent model organisms for studying environmental sensing. db-thueringen.de In other fungal groups, such as Saccharomyces cerevisiae, peptide hormones bind to G-protein coupled receptors (GPCRs), initiating a mitogen-activated protein kinase (MAPK) cascade that leads to the expression of mating-specific genes. db-thueringen.de It is hypothesized that a similar, yet distinct, pathway exists in Mucorales for trisporoid signaling. The identification of the high-mobility group (HMG) transcription factor genes, sexM and sexP, associated with the mating-type loci in Phycomyces blakesleeanus, provides a crucial piece of the puzzle, suggesting their involvement in the downstream regulation of the mating process following pheromone perception. nih.govasm.org Future research will likely focus on genetic and biochemical approaches to isolate and characterize the putative trisporoid receptors and delineate the components of the downstream signaling cascade.

Investigating Broader Ecological and Mycological Implications of Trisporoid Communication

The role of trisporoids, including this compound, extends beyond the sexual reproduction of a single species, pointing to broader ecological and mycological implications. The discovery that trisporoids can induce responses in different species within the Mucorales suggests a form of "chemical dialect" rather than a strictly species-specific language. nih.govakjournals.com This implies that the subtle variations in the chemical structures of trisporoids produced by different species could mediate interspecies communication, potentially influencing competition, symbiosis, or even mycoparasitism. akjournals.comtheiet.org

For instance, trisporoids are implicated in fusion parasitism, where one fungus can co-opt the sexual signaling pathway of another to initiate hyphal fusion and parasitize it. theiet.org This "dishonest signaling" highlights the complex chemical interactions that govern fungal communities. theiet.org Furthermore, the production of trisporoids is often linked to other metabolic pathways, such as carotenogenesis, suggesting a coordinated regulation of various cellular processes in response to environmental cues. cabidigitallibrary.org Understanding these broader implications requires a shift from studying isolated species to investigating the chemical ecology of fungal communities. This includes analyzing the diversity of trisporoids in natural environments and their effects on fungal interactions and ecosystem dynamics.

Development of Novel Research Tools Based on this compound Synthesis

The chemical synthesis of this compound and its analogs has not only been crucial for confirming their structure and studying their biological activity but also opens avenues for the development of novel research tools. nih.govmdpi.comresearchgate.net Synthetic access to these molecules allows for the creation of labeled probes, such as fluorescently tagged or radioactively labeled versions of this compound. These probes would be invaluable for identifying and localizing the elusive trisporoid receptors within fungal cells and for tracking the uptake and transport of these signaling molecules.

Q & A

Q. What are the best practices for validating molecular docking results of this compound with targets like caspase-9 or CDK2?

- Methodological Answer : Cross-validate docking scores (e.g., AutoDock Vina, Glide) with experimental binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry). Use multiple software tools to minimize algorithmic bias and report RMSD values for ligand poses. Reference Figure 4 and 5 from Journal of Applied Pharmaceutical Science (2023) for 3D interaction models .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across different in vitro and in vivo models?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., metabolic stability, tissue specificity) causing discrepancies. Use triangulation by integrating pharmacokinetic data (e.g., plasma half-life, protein binding) with transcriptomic profiling to contextualize mechanistic differences. Critically evaluate source credibility via databases like PubMed or Web of Science .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Employ a fragment-based approach with systematic substitutions at key functional groups (e.g., ester moieties). Prioritize derivatives showing ≥80% inhibition in preliminary screens for full SAR analysis. Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate electronic/steric properties with bioactivity, ensuring alignment with ethical guidelines for compound screening .

Q. How can researchers mitigate bias when interpreting this compound’s apoptotic effects in heterogeneous cell populations?

- Methodological Answer : Implement single-cell RNA sequencing (scRNA-seq) to resolve subpopulation responses. Pair flow cytometry (Annexin V/PI staining) with caspase-3/7 activation assays to distinguish early vs. late apoptosis. Statistically control for confounding variables (e.g., cell cycle stage) using multivariate regression models .

Data Presentation and Publication Guidelines

Q. What ethical considerations are critical when reporting this compound’s cytotoxicity in preclinical studies?

- Methodological Answer : Disclose all animal or human-derived cell line sources (e.g., ATCC authentication codes) and adhere to ARRIVE or CONSORT guidelines for experimental transparency. Address potential dual-use concerns (e.g., therapeutic vs. toxic applications) in the Discussion section, citing institutional review board (IRB) approvals where applicable .

Q. How should conflicting spectral data for this compound be resolved prior to publication?

- Methodological Answer : Re-examine sample preparation (e.g., solvent purity, degassing protocols) and instrument calibration. Compare data with computational NMR predictors (e.g ChemDraw, ACD/Labs). If unresolved, include raw spectra in supplementary materials and discuss limitations in the Experimental section to guide peer review .

Critical Analysis and Literature Review

Q. What frameworks are effective for critiquing the mechanistic hypotheses of this compound in primary literature?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypothesis robustness. Scrutinize dose-response curves for statistical power (e.g., n ≥ 3 replicates) and validate target engagement using orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) .

Q. How can researchers balance brevity and completeness when summarizing this compound’s pharmacokinetic properties in a manuscript?

- Methodological Answer : Use tables to consolidate key parameters (e.g., Cmax, AUC, clearance) and reserve detailed pharmacokinetic modeling (e.g., non-compartmental analysis) for supplementary files. Follow journal-specific graphical guidelines (e.g., avoid excessive chemical structures in figures) to enhance readability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.